molecular formula C14H30N8O5 B12937718 H-DL-Arg-DL-Arg-OH.CH3CO2H

H-DL-Arg-DL-Arg-OH.CH3CO2H

Cat. No.: B12937718
M. Wt: 390.44 g/mol
InChI Key: XIKSRTKHBIGOMS-UHFFFAOYSA-N
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Description

H-DL-Arg-DL-Arg-OH·CH₃CO₂H is a dipeptide derivative consisting of two racemic arginine residues (DL-Arg) linked via a peptide bond, with acetic acid (CH₃CO₂H) as a counterion. Arginine, a basic amino acid with a guanidino side chain, confers cationic properties to the molecule, while the acetate anion balances the charge. Such properties make it relevant in biochemical studies, particularly in peptide-based drug design, enzyme inhibition, or as a model for studying racemic mixtures in chiral environments .

Properties

Molecular Formula

C14H30N8O5

Molecular Weight

390.44 g/mol

IUPAC Name

acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C12H26N8O3.C2H4O2/c13-7(3-1-5-18-11(14)15)9(21)20-8(10(22)23)4-2-6-19-12(16)17;1-2(3)4/h7-8H,1-6,13H2,(H,20,21)(H,22,23)(H4,14,15,18)(H4,16,17,19);1H3,(H,3,4)

InChI Key

XIKSRTKHBIGOMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Arg-DL-Arg-OH.CH3CO2H involves the coupling of two arginine residues. This can be achieved through solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. The process involves the following steps:

    Activation of the Carboxyl Group: The carboxyl group of the first arginine residue is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The activated carboxyl group reacts with the amino group of the second arginine residue to form a peptide bond.

    Deprotection: The protecting groups on the amino and carboxyl groups are removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and large-scale production of peptides. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-DL-Arg-DL-Arg-OH.CH3CO2H: can undergo various chemical reactions, including:

    Oxidation: The guanidinium group in arginine can be oxidized to form urea derivatives.

    Reduction: The compound can be reduced to form simpler amino acid derivatives.

    Substitution: The amino groups in arginine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Urea derivatives and other oxidized products.

    Reduction: Simpler amino acid derivatives.

    Substitution: Various substituted arginine derivatives.

Scientific Research Applications

H-DL-Arg-DL-Arg-OH.CH3CO2H: has a wide range of applications in scientific research:

    Chemistry: Used in the study of peptide synthesis and amino acid interactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.

    Industry: Utilized in the production of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of H-DL-Arg-DL-Arg-OH.CH3CO2H involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to immune response, wound healing, and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares H-DL-Arg-DL-Arg-OH·CH₃CO₂H with structurally or functionally related compounds, focusing on molecular features, stability, and applications.

Structural Analogues

2.1.1. H-D-Arg-DL-Arg-DL-Pro-DL-Hyp-Gly-2Thi-Ser-DL-Tic-DL-Oic-Arg-OH·CH₃CO₂H
  • Structure: A nonapeptide with multiple residues (Pro, Hyp, Thi, Tic, Oic) and a racemic mixture of arginine (DL-Arg) and other modified residues.
  • The inclusion of non-natural residues (e.g., 2Thi, Tic, Oic) may improve metabolic stability but reduce aqueous solubility.
  • Applications : Likely used in targeted therapeutics (e.g., protease inhibitors or GPCR modulators), whereas the dipeptide H-DL-Arg-DL-Arg-OH·CH₃CO₂H may serve as a building block for larger peptides or a standalone bioactive agent.
2.1.2. CH₃CH₂COOH (Propionic Acid) Derivatives
  • Structure : Propionic acid derivatives (e.g., methyl acetate-¹³C variants) differ in alkyl chain length and isotopic labeling.
  • Key Differences: Acetic acid (CH₃CO₂H) in the target compound is a smaller counterion, offering better solubility in polar solvents compared to bulkier propionate derivatives . Isotopic labeling (e.g., ¹³C) in propionate variants is useful for metabolic tracing, a feature absent in the non-labeled H-DL-Arg-DL-Arg-OH·CH₃CO₂H.

Functional Analogues

2.2.1. LIHBCB-Rh/Ag Catalyzed Compounds
  • Structure : Metal-catalyzed α,β-unsaturated carbonyl compounds (e.g., from Table 3 in ).
  • Key Differences: These compounds are synthetic intermediates with electrophilic carbonyl groups, contrasting with the nucleophilic guanidino groups in H-DL-Arg-DL-Arg-OH·CH₃CO₂H. Catalytic systems (e.g., Rh/Ag) enable asymmetric synthesis, whereas the racemic DL-Arg in the target compound limits stereochemical control .
2.2.2. Lactaldehyde Solutions (DL-, D-, and L-Forms)
  • Structure : Short-chain aldehydes with hydroxyl groups.
  • Key Differences :
    • Lactaldehydes are highly reactive intermediates in glycolysis, unlike the stable peptide-acetate salt.
    • Racemic DL-lactaldehyde mirrors the racemic nature of H-DL-Arg-DL-Arg-OH·CH₃CO₂H but lacks the peptide backbone’s structural rigidity .

Data Tables

Table 1: Structural Comparison

Property H-DL-Arg-DL-Arg-OH·CH₃CO₂H H-D-Arg-DL-Arg-DL-Pro-DL-Hyp-Gly-2Thi-Ser-DL-Tic-DL-Oic-Arg-OH·CH₃CO₂H CH₃CH₂COOH Derivatives
Molecular Weight ~437 g/mol (estimated) >1,500 g/mol (estimated) 74–100 g/mol
Counterion Acetate Acetate Propionate variants
Solubility High (polar solvents) Moderate (due to hydrophobic residues) Variable (depends on R-group)
Bioactivity Peptide interactions Targeted receptor binding Metabolic intermediates

Table 2: Reaction Conditions and Stability

Compound Optimal pH Stability in Aqueous Media Thermal Stability
H-DL-Arg-DL-Arg-OH·CH₃CO₂H 6–8 High Moderate (≤80°C)
LIHBCB-Rh/Ag Catalyzed Carbonyls 3–5 Low (prone to hydrolysis) Low (≤50°C)
DL-Lactaldehyde Solution 7–9 Low (oxidizes readily) Poor (≤25°C)

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